[4-Methyl-2-(thiophen-2-yl)phenyl]methanamine
CAS No.: 1547650-08-7
Cat. No.: VC3017042
Molecular Formula: C12H13NS
Molecular Weight: 203.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1547650-08-7 |
|---|---|
| Molecular Formula | C12H13NS |
| Molecular Weight | 203.31 g/mol |
| IUPAC Name | (4-methyl-2-thiophen-2-ylphenyl)methanamine |
| Standard InChI | InChI=1S/C12H13NS/c1-9-4-5-10(8-13)11(7-9)12-3-2-6-14-12/h2-7H,8,13H2,1H3 |
| Standard InChI Key | ZHBZJOQERDUJJT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)CN)C2=CC=CS2 |
| Canonical SMILES | CC1=CC(=C(C=C1)CN)C2=CC=CS2 |
Introduction
Chemical Structure and Fundamental Properties
[4-Methyl-2-(thiophen-2-yl)phenyl]methanamine is an organic compound classified as an aromatic amine, featuring a distinct molecular arrangement that combines a thiophene ring with a substituted phenyl group. The compound presents a thiophene ring (a five-membered heterocyclic structure containing sulfur) directly attached to a phenyl ring that includes a methyl substituent at the 4-position and a methanamine (primary amine) functional group. This unique structural configuration contributes to its chemical behavior and potential applications in various scientific disciplines.
The compound is registered with CAS number 1547650-08-7 and exhibits the following fundamental properties:
| Property | Description |
|---|---|
| Molecular Formula | C12H13NS |
| Molecular Weight | Approximately 203.3 g/mol |
| Structural Features | Thiophene ring bonded to a methyl-substituted phenyl ring with an amine group |
| Physical State | Solid at room temperature |
| Solubility | Soluble in common organic solvents including methanol, ethanol, and dimethyl sulfoxide |
| Chemical Classification | Aromatic amine, heterocyclic compound |
The compound's molecular structure can be characterized by the presence of both aromatic systems (thiophene and phenyl rings) with specific electron distribution patterns that influence its reactivity and binding properties. The thiophene component contains a sulfur atom within its five-membered ring structure, which contributes to the compound's distinct electronic properties through its lone pair electrons.
Synthesis Methodologies
The synthesis of [4-Methyl-2-(thiophen-2-yl)phenyl]methanamine typically involves multi-step processes that establish the key structural components in sequence. Several synthetic pathways have been developed and optimized for laboratory and potential industrial-scale production.
Principal Synthetic Routes
One common approach employs the Paal-Knorr synthesis for thiophene formation, followed by strategic coupling to the appropriately substituted phenyl moiety. The process generally proceeds through the following stages:
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Formation of the thiophene ring through condensation of 1,4-dicarbonyl compounds with appropriate sulfurizing agents such as phosphorus pentasulfide (P4S10)
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Coupling of the thiophene unit to the methyl-substituted phenyl component, typically through cross-coupling reactions such as Suzuki or Stille coupling
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Introduction of the methanamine functionality, often through reduction of corresponding nitrile or amide precursors
Recent Advances in Synthesis
Recent developments in synthetic methodologies have focused on improving reaction efficiency and environmental sustainability. Catalyst optimization has played a significant role in enhancing both yield and selectivity in the coupling steps. For example, similar thiophen-containing amines have been synthesized through reductive amination approaches using zinc acetate catalysts and phenylsilane as the reducing agent, which might be adaptable to this compound's synthesis .
Chemical Reactivity and Functional Behavior
The chemical reactivity of [4-Methyl-2-(thiophen-2-yl)phenyl]methanamine is governed by its functional groups and structural features, which enable participation in various chemical transformations.
Key Reaction Pathways
The compound can undergo multiple reaction types including:
| Reaction Type | Description | Potential Reagents |
|---|---|---|
| Nucleophilic Substitution | Reactions involving the primary amine group acting as a nucleophile | Alkyl halides, carbonyl compounds |
| Electrophilic Aromatic Substitution | Reactions on both thiophene and phenyl rings | Acid chlorides, anhydrides, nitrating agents |
| Oxidation/Reduction | Transformations of functional groups | Oxidizing agents (H2O2, KMnO4), reducing agents (LiAlH4, NaBH4) |
| Coordination Chemistry | Formation of complexes with transition metals | Various metal salts and complexes |
The primary amine functionality makes the compound particularly versatile as a nucleophile in various transformations, including the formation of amides, imines, and urea derivatives. The aromatic nature of both the thiophene and phenyl rings also enables participation in coupling reactions and functionalization through electrophilic substitution.
Mechanism of Action
When interacting with biological systems, [4-Methyl-2-(thiophen-2-yl)phenyl]methanamine may establish interactions with various molecular targets through hydrogen bonding (via the amine group), π-stacking (through the aromatic rings), and potential sulfur-based interactions (via the thiophene moiety). These interaction modalities can influence the compound's behavior in biological contexts and contribute to potential pharmacological activities.
Spectroscopic Characterization
Comprehensive spectroscopic analysis provides essential information about [4-Methyl-2-(thiophen-2-yl)phenyl]methanamine's structural and physical properties. While complete experimental data on this specific compound is limited in the literature, predictive models and comparative analysis with similar thiophene-containing compounds suggest the following spectroscopic profile:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on structural analysis and comparison with related thiophene derivatives such as (4-Methylthiophen-2-yl)methanamine , the expected 1H NMR spectra would display characteristic signals for:
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Thiophene ring protons (approximately δ 6.8-7.5 ppm)
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Aromatic protons from the phenyl ring (approximately δ 7.0-7.8 ppm)
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Methyl group protons (approximately δ 2.2-2.4 ppm)
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Methylene protons adjacent to the amine (approximately δ 3.8-4.2 ppm)
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Amine protons (approximately δ 1.5-2.0 ppm, broad signal)
Infrared (IR) Spectroscopy
Characteristic IR absorption bands would likely include:
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N-H stretching vibrations (3300-3500 cm-1)
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Aromatic C-H stretching (3000-3100 cm-1)
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Aliphatic C-H stretching (2850-2950 cm-1)
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C=C stretching from aromatic rings (1450-1600 cm-1)
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C-S stretching from thiophene ring (600-700 cm-1)
Applications in Scientific Research
[4-Methyl-2-(thiophen-2-yl)phenyl]methanamine has demonstrated significant potential in various scientific and industrial applications, leveraging its unique structural features and reactivity profile.
Medicinal Chemistry Applications
The compound serves as a valuable building block in medicinal chemistry, particularly in the development of potential therapeutic agents. The thiophene-phenyl structural motif appears in several bioactive compounds, suggesting potential applications in:
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Development of anti-inflammatory agents, similar to other thiophene-containing compounds that have shown activity in modulating inflammatory pathways
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Potential anticancer research, as related thiophene-phenyl methanamine derivatives have demonstrated antiproliferative properties in preliminary investigations
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Central nervous system (CNS) drug discovery, where the thiophene moiety often contributes to enhanced blood-brain barrier penetration
Material Science Applications
The compound's structural features may contribute to applications in material science, particularly in:
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Development of organic semiconductors, where thiophene-based compounds have shown promising electronic properties
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Advanced polymer chemistry, where the amine functionality enables incorporation into polymer networks
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Sensor development, leveraging potential coordination chemistry with metal ions
Structure-Activity Relationship Analysis
A comparative analysis of [4-Methyl-2-(thiophen-2-yl)phenyl]methanamine with structurally related compounds provides insights into the relationship between specific structural features and observed activities or properties.
Comparison with Structurally Similar Compounds
This comparative analysis suggests that the methyl substituent in [4-Methyl-2-(thiophen-2-yl)phenyl]methanamine likely contributes to specific electronic and steric properties that distinguish it from related compounds. The precise positioning of functional groups appears critical for determining biological activity profiles, with even minor structural modifications potentially leading to significant differences in behavior.
Research Challenges and Future Directions
Despite the promising applications of [4-Methyl-2-(thiophen-2-yl)phenyl]methanamine, several research challenges and opportunities remain to be addressed.
Synthetic Optimization
Current synthetic routes often involve multiple steps with variable yields. Future research could focus on:
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Development of more efficient one-pot synthetic methods
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Exploration of green chemistry approaches to reduce environmental impact
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Scale-up methodologies for industrial production
Expanded Biological Evaluation
Comprehensive biological profiling of [4-Methyl-2-(thiophen-2-yl)phenyl]methanamine would provide valuable insights into potential therapeutic applications:
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Systematic screening against diverse biological targets
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Investigation of structure-activity relationships through targeted modifications
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Evaluation of pharmacokinetic and pharmacodynamic properties
Material Science Exploration
The potential applications in material science remain relatively unexplored and represent an opportunity for future research:
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Investigation of electronic properties and potential semiconductor applications
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Exploration of coordination chemistry with various metal centers
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Development of functional materials incorporating this structural motif
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